molecular formula C₉H₁₀D₄O B1160443 trans,trans-2,4-Nonadienal-D4

trans,trans-2,4-Nonadienal-D4

カタログ番号: B1160443
分子量: 142.23
注意: 研究専用です。人間または獣医用ではありません。
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説明

trans,trans-2,4-Nonadienal-D4 is a deuterated analog of the unsaturated aldehyde trans,trans-2,4-nonadienal. Key properties include:

  • Molecular Formula: C₉H₁₀D₄O
  • Molecular Weight: 142.24 g/mol
  • CAS Number (unlabelled): 5910-87-2 .

This compound is widely used in research as a stable isotope-labeled internal standard for tracking oxidation products in lipid-rich systems or studying flavor chemistry. Its non-deuterated form is naturally occurring in plant volatiles (e.g., cucumber, violet leaves, and mango) and contributes to the "beany" flavor in soybeans due to lipid oxidation . In industrial applications, it serves as a flavor enhancer in foods (e.g., fish, tea, beer) and exhibits antimicrobial properties .

特性

分子式

C₉H₁₀D₄O

分子量

142.23

同義語

(2E,4E)-2,4-Nonadienal-D4;  (E,E)-2,4-Nonadienal-D4;  (2E,4E)-2,4-Nonadienal-D4;  (2E,4E)-Nona-2,4-dienal-D4;  (2E,4E)-Nonadienal-D4;  (E,E)-2,4-Nonadien-1-al-D4;  trans-2,trans-4-Nonadienal-D4

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural and functional differences between trans,trans-2,4-nonadienal-D4 and related aldehydes:

Compound Molecular Formula Molecular Weight CAS Number Key Roles & Occurrence References
trans,trans-2,4-Nonadienal-D4 C₉H₁₀D₄O 142.24 Pending (deuterated) Isotopic tracer in oxidation studies; flavor chemistry research.
trans,trans-2,4-Decadienal C₁₀H₁₆O 152.23 25152-84-5 PAH precursor in canned meats; contributes to ham flavor; significant in oxidized oils; forms DNA adducts.
trans,trans-2,4-Heptadienal C₇H₁₀O 110.15 4313-07-5 Oxidation marker in seed oils; substrate for alcohol oxidases due to conjugated double bonds.
trans-2-Nonenal C₉H₁₆O 140.23 18829-56-6 Contributor to ham and oxidized oil flavors; single double bond reduces reactivity compared to dienals.
Hexanal C₆H₁₂O 100.16 66-25-1 Saturated aldehyde; common oxidation product; hexanal:nonanal ratio used to monitor lipid oxidation.

Reactivity and Stability

  • Conjugation Effects: Compounds with conjugated double bonds (e.g., trans,trans-2,4-nonadienal, decadienal) exhibit higher enzymatic reactivity. For example, trans,trans-2,4-hexadienol is oxidized 12–23 times faster than mono-unsaturated analogs .
  • Oxidation Stability: trans,trans-2,4-Nonadienal is a primary product of linoleic acid oxidation, while decadienal forms during advanced oxidation stages. The deuterated form (Nonadienal-D4) may exhibit slower reaction kinetics due to isotopic effects .
  • Toxicity: Decadienal is studied for its genotoxicity (forms DNA adducts) and is regulated in food safety assessments .

Flavor and Odor Contributions

  • Nonadienal: Imparts "cucumber-like" or "beany" notes in soybeans and plant extracts .
  • Decadienal : Contributes to "fried" or "fatty" aromas in cooked meats and oxidized oils .
  • Receptor Specificity: Both Nonadienal and Decadienal activate olfactory receptors (e.g., MOR263-3 in mice), but Decadienal has a broader detection range .

Food Chemistry

  • Nonadienal and Decadienal are critical markers for lipid oxidation in oils and meats. Decadienal correlates with PAH formation in sterilized meats, while Nonadienal signals early-stage oxidation .
  • In soybean products, Nonadienal is a key off-flavor compound formed via lipoxygenase activity .

試験管内研究製品の免責事項と情報

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